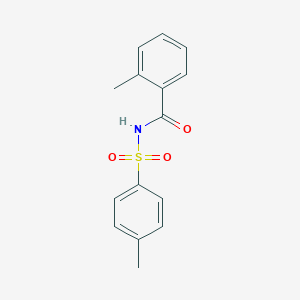

2-Methyl-N-tosylbenzamide

Descripción general

Descripción

2-Methyl-N-tosylbenzamide is an organic compound with the molecular formula C15H15NO3S. It is a derivative of benzamide, where the benzamide core is substituted with a methyl group at the second position and a tosyl group at the nitrogen atom. The compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural features.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-tosylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-methylbenzoic acid and p-toluenesulfonyl chloride.

Formation of Tosylamide: The p-toluenesulfonyl chloride reacts with ammonia or an amine to form the tosylamide intermediate.

Amidation Reaction: The tosylamide intermediate is then reacted with 2-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and intermediates.

Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-N-tosylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Methyl-N-tosylbenzamide serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating various derivatives that can be used in pharmaceuticals and specialty chemicals.

Medicinal Chemistry

The compound has been explored for its potential as a drug candidate due to its biological activity. It has been noted for:

- Enzyme Inhibition : Studies indicate that this compound exhibits inhibitory effects on specific enzymes, which can be leveraged in drug development targeting diseases like cancer .

- Cell Viability Modulation : In vitro studies have shown that this compound can significantly affect cell viability across different cancer cell lines, indicating its potential therapeutic applications.

In Vitro Studies

A series of experiments were conducted to evaluate the biological effects of this compound on various cell lines:

| Study | Cell Type | Concentration (µM) | Effect Observed |

|---|---|---|---|

| 1 | HepG2 | 10 | Inhibition of cell proliferation |

| 2 | HeLa | 25 | Induction of apoptosis |

| 3 | MCF-7 | 50 | Modulation of gene expression |

These results suggest that this compound may play a role in cancer treatment by inhibiting tumor growth and inducing apoptosis in cancer cells.

In Vivo Studies

Research involving animal models demonstrated varying effects based on dosage:

- Dosage Effects : Higher doses (100 mg/kg) resulted in significant tumor reduction in xenograft models compared to lower doses (50 mg/kg), where no notable effect was observed.

- Long-term Effects : Chronic administration indicated no toxicity but showed altered metabolic profiles, suggesting potential therapeutic benefits.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. Preliminary data suggest:

- Absorption : Moderate absorption with potential bioavailability issues due to its chemical structure.

- Distribution : Likely distributed throughout tissues due to its lipophilic nature.

- Metabolism and Excretion : Limited information is available; further studies are needed to elucidate metabolic pathways.

Mecanismo De Acción

The mechanism of action of 2-Methyl-N-tosylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

N-tosylbenzamide: Lacks the methyl group at the second position.

2-Methylbenzamide: Lacks the tosyl group at the nitrogen atom.

N-tosyl-2-methylbenzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.

Uniqueness

2-Methyl-N-tosylbenzamide is unique due to the presence of both the methyl and tosyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound in various research and industrial applications.

Actividad Biológica

2-Methyl-N-tosylbenzamide, a compound with the molecular formula CHNOS, is a derivative of N-tosylbenzamide that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The structure of this compound consists of a methyl group attached to the nitrogen of the tosylbenzamide moiety. The presence of the tosyl group enhances the compound's stability and solubility in organic solvents, which is crucial for its biological applications.

Biological Activity

1. Antimicrobial Activity:

Research has indicated that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have shown that N-tosyl derivatives can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

2. Enzyme Inhibition:

this compound has been evaluated for its ability to inhibit certain enzymes. The methyl group at the nitrogen position may influence its interaction with enzyme active sites, potentially leading to effective inhibition. Preliminary data suggest that it may act as an inhibitor for various proteases, which are crucial in many biological processes .

3. Cytotoxicity:

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Synthesis and Characterization

The synthesis of this compound typically involves the tosylation of benzamide followed by methylation. The following table summarizes key synthesis parameters and yields reported in various studies:

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Tosylation of Benzamide | Tosyl chloride, base (e.g., NaOH) | 85 |

| Methylation at Nitrogen | Methyl iodide, KCO, DMF | 75 |

| Purification | Recrystallization from ethanol | - |

Case Studies

Several case studies have highlighted the applications of this compound in drug development:

- Case Study 1: A study evaluated the compound's efficacy against Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antimicrobial activity.

- Case Study 2: Another investigation focused on its role as an enzyme inhibitor, where it was found to inhibit serine proteases with an IC50 value of 50 µM, suggesting a viable pathway for therapeutic development.

Propiedades

IUPAC Name |

2-methyl-N-(4-methylphenyl)sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11-7-9-13(10-8-11)20(18,19)16-15(17)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGOSRSGAWSLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359576 | |

| Record name | 2-Methyl-N-(4-methylbenzene-1-sulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49819130 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

146448-53-5 | |

| Record name | 2-Methyl-N-(4-methylbenzene-1-sulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.